molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Cat. No. B8200821
M. Wt: 559.5 g/mol
InChI Key: XHOJWPYAVQUCBG-UHFFFAOYSA-N
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Description

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is a useful research compound. Its molecular formula is C33H21NO8 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photovoltaics and Solar Cells :

    • This compound is an efficient near-IR sensitizer for photovoltaic injection cells based on nanocrystalline TiO2 films, enhancing solar energy conversion efficiency (Nazeeruddin et al., 1998).
    • High-transparent polyimides containing pyridine and biphenyl units, derived from this compound, show potential applications in high-performance polymers for photovoltaics and solar cells (Guan et al., 2015).
  • Catalysis and Chemical Synthesis :

    • Bis(imino)pyridine palladium(II) complexes of this compound act as efficient catalysts for the Suzuki–Miyaura reaction, generating biaryl compounds (Liu et al., 2009).
    • Chiral bridged macrocyclic 1,4-dihydropyridines derived from this compound can be used for enantioselective reductions of activated carbonyl compounds (Talma et al., 1985).
  • Gas Adsorption and Separation :

    • Lanthanide-organic frameworks with this compound demonstrate selective and hysteretic sorption of CO2 over N2, and exhibit photoluminescence properties (Cui et al., 2016).
  • Polymer Chemistry :

    • New aromatic poly(amide-imide)s based on derivatives of this compound show good solubility in polar aprotic solvents and high thermal stability (Behniafar & Banihashemi, 2004).
    • Synthesized poly(amide-imide)s derived from this compound exhibit admirable inherent viscosities, thermal stability, and solubility, indicating potential for advanced material applications (Hajibeygi et al., 2011).
  • Luminescence and Optoelectronics :

    • The compound has been used in the synthesis of Eu(III) and Tb(III) complexes showing potential for time-resolved fluorimmunoassay applications due to their fluorescence properties (Rui, 2006).
    • Lanthanide-based coordination polymers assembled from derivatives of this compound exhibit bright green luminescence efficiencies in the solid state, relevant for optoelectronic devices (Sivakumar et al., 2011).

properties

IUPAC Name

5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOJWPYAVQUCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO8
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
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4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 4
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 5
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Reactant of Route 6
Reactant of Route 6
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))

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